3-Fluoro-5-hydroxypicolinic acid
Overview
Description
3-Fluoro-5-hydroxypyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H4FNO3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been used in various research fields, including medicine and drug discovery.
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Fluoro-5-hydroxypyridine-2-carboxylic acid, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been presented .Molecular Structure Analysis
The molecular weight of 3-Fluoro-5-hydroxypyridine-2-carboxylic acid is 157.1 . The structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical and Chemical Properties Analysis
3-Fluoro-5-hydroxypyridine-2-carboxylic acid is a solid at 20 degrees Celsius . It should be stored under inert gas in a well-ventilated place and kept in its original container .Scientific Research Applications
Antibacterial Properties
3-Fluoro-5-hydroxypyridine-2-carboxylic acid and its derivatives have shown significant potential in the development of antibacterial agents. For instance, the synthesis and evaluation of various pyridonecarboxylic acids, including analogs of 3-fluoro-5-hydroxypyridine-2-carboxylic acid, have demonstrated notable antibacterial activity. These compounds have been observed to be more effective than certain existing antibacterial agents, such as enoxacin, in both in vitro and in vivo studies, highlighting their potential for further biological investigation and development (Egawa et al., 1984).
Insulin-Mimetic Activities
Research has been conducted on metal complexes involving 3-hydroxypyridine-2-carboxylic acid, a close relative of 3-fluoro-5-hydroxypyridine-2-carboxylic acid. These complexes have been synthesized and characterized, with studies revealing their insulin-mimetic activities. This was determined through in vitro measurements, such as the inhibition of free fatty acid release from epinephrine-treated, isolated rat adipocytes. Among these complexes, specific compounds showed potent insulin-mimetic activity, suggesting potential applications in diabetes treatment and metabolic research (Nakai et al., 2005).
Photophysics Study
3-Hydroxy-picolinic acid, closely related to 3-fluoro-5-hydroxypyridine-2-carboxylic acid, has been studied using quantum chemistry methods to understand its photophysics. These studies have shown that the carboxylic group in the compound acts as a transmitter of protons between various atoms, influencing the photophysics of the system. This research contributes to a deeper understanding of the photophysical behavior of similar compounds (Rode & Sobolewski, 2012).
Antitumor Potential
Studies have explored the antitumor potential of various 3-fluoro-5-hydroxypyridine-2-carboxylic acid derivatives. For instance, research into 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids has revealed moderate cytotoxic activity against different tumor cell lines. These findings suggest that derivatives of 3-fluoro-5-hydroxypyridine-2-carboxylic acid could be potential candidates for antitumor drug development (Tsuzuki et al., 2004).
Properties
IUPAC Name |
3-fluoro-5-hydroxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-3(9)2-8-5(4)6(10)11/h1-2,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUMHELXLSUNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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